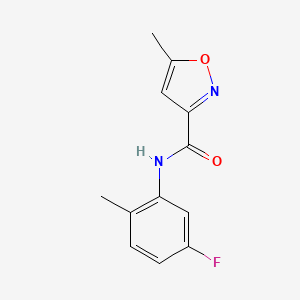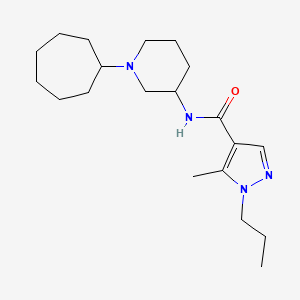![molecular formula C18H23N3O3 B6011934 4-{5-[(3-propoxy-1-piperidinyl)carbonyl]-1H-pyrazol-3-yl}phenol](/img/structure/B6011934.png)
4-{5-[(3-propoxy-1-piperidinyl)carbonyl]-1H-pyrazol-3-yl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{5-[(3-propoxy-1-piperidinyl)carbonyl]-1H-pyrazol-3-yl}phenol is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CPP or CPPene and has been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
CPPene exerts its biological effects by inhibiting the activity of protein kinase C. This enzyme plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting the activity of protein kinase C, CPPene can modulate these cellular processes and exert its anti-inflammatory, anti-tumor, and anti-viral effects.
Biochemical and Physiological Effects:
CPPene has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. CPPene has also been found to induce apoptosis in cancer cells and inhibit the replication of various viruses, including HIV and HCV.
Avantages Et Limitations Des Expériences En Laboratoire
CPPene has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. CPPene is also stable and can be stored for long periods without losing its biological activity. However, CPPene has some limitations for use in lab experiments. It is a relatively new compound, and its biological effects are not yet fully understood. Further research is required to elucidate its mechanism of action and potential applications.
Orientations Futures
There are several future directions for research on CPPene. One potential application is in the treatment of cancer. CPPene has been found to induce apoptosis in cancer cells, and further research is required to determine its potential as an anti-cancer agent. Another potential application is in the treatment of viral infections. CPPene has been found to inhibit the replication of various viruses, and further research is required to determine its potential as an anti-viral agent. Additionally, further research is required to elucidate the mechanism of action of CPPene and its potential applications in various fields of scientific research.
Méthodes De Synthèse
The synthesis of 4-{5-[(3-propoxy-1-piperidinyl)carbonyl]-1H-pyrazol-3-yl}phenol involves the reaction of 3-propoxy-1-piperidinecarboxylic acid with 4-hydroxyphenylhydrazine to yield the corresponding hydrazide. This hydrazide is then reacted with 1,3-dimethyl-2-imidazolidinone and trifluoroacetic acid to obtain the final product, CPPene.
Applications De Recherche Scientifique
CPPene has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. CPPene has also been found to inhibit the activity of protein kinase C, an enzyme that plays a crucial role in various cellular processes.
Propriétés
IUPAC Name |
[3-(4-hydroxyphenyl)-1H-pyrazol-5-yl]-(3-propoxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-2-10-24-15-4-3-9-21(12-15)18(23)17-11-16(19-20-17)13-5-7-14(22)8-6-13/h5-8,11,15,22H,2-4,9-10,12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGKWLKICQLGAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1CCCN(C1)C(=O)C2=CC(=NN2)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-ethoxyethyl 4-[(3-methylbenzoyl)amino]benzoate](/img/structure/B6011866.png)
![5-[4-(diethylamino)-2-methoxybenzylidene]-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6011890.png)
![5-[3-bromo-5-ethoxy-4-(1-naphthylmethoxy)benzylidene]-2,4-imidazolidinedione](/img/structure/B6011891.png)
![3-(dimethylamino)-N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]benzamide](/img/structure/B6011900.png)
![ethyl 1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-(2-methoxyethyl)-3-piperidinecarboxylate](/img/structure/B6011908.png)
![2-[4-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B6011910.png)
![1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-N-(1H-imidazol-2-ylmethyl)-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6011916.png)
![2-methoxy-N-{1-[1-(4-methoxy-3-methylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-phenylacetamide](/img/structure/B6011920.png)
![2-{[(3,4-dichlorophenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B6011928.png)
![N-(3,4-dimethylphenyl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]thio}acetamide](/img/structure/B6011933.png)
![2-{1-(3-methoxybenzyl)-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6011945.png)
![2-(3-chlorophenyl)-7-[4-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)-1-piperazinyl]-3,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B6011949.png)
